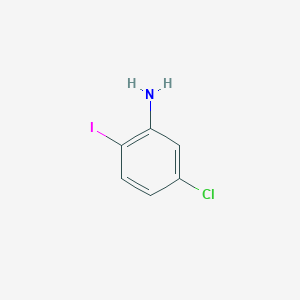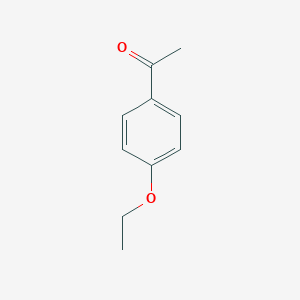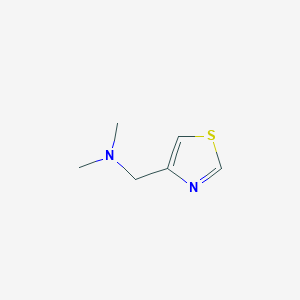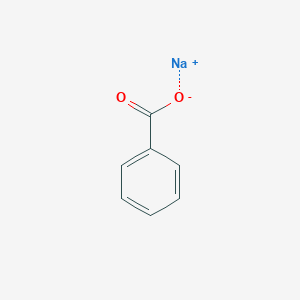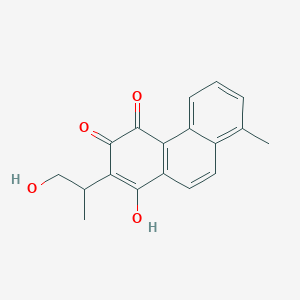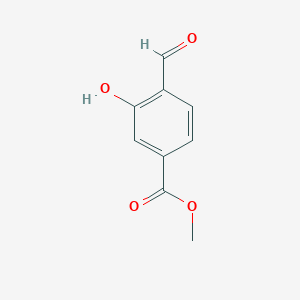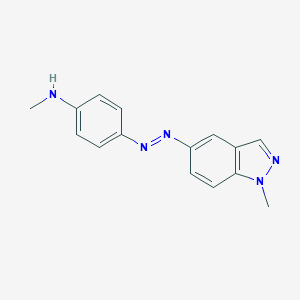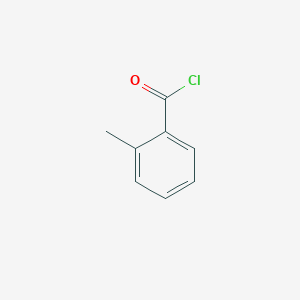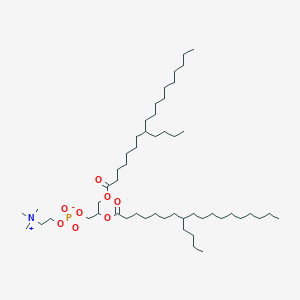
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BODIPY-PC, is a phospholipid derivative that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent probe that is highly sensitive to changes in the lipid environment, making it a valuable tool for studying cell membrane dynamics and lipid metabolism. In
Mecanismo De Acción
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is highly sensitive to changes in the lipid environment. When 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is incorporated into the cell membrane, it undergoes a change in fluorescence intensity and wavelength, which can be monitored using fluorescence microscopy. This change in fluorescence is due to the interaction of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids, which alters its electronic properties.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have several biochemical and physiological effects on cells. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in lipid metabolism, and to induce apoptosis in cancer cells. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to alter the fluidity and permeability of cell membranes, which can affect cellular processes such as signaling and transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its high sensitivity to changes in the lipid environment. This makes it a valuable tool for studying lipid metabolism and cell membrane dynamics. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is also relatively easy to synthesize and can be incorporated into a variety of cell types. However, one limitation of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is its tendency to aggregate in solution, which can affect its fluorescence properties. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is not suitable for use in live animals due to its toxicity.
Direcciones Futuras
There are several future directions for the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of interest is the development of new fluorescent probes that are more specific to certain lipids or lipid domains. Another area of research is the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in combination with other imaging techniques, such as super-resolution microscopy, to study lipid dynamics at a higher resolution. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate could be used to investigate the role of lipids in disease processes, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, starting with the preparation of the phospholipid precursor, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). DMPC is then reacted with 8-butyloctadecanoyl chloride and triethylamine to produce 1,2-dimyristoyl-sn-glycero-3-phospho-(8-butyl-octadecanoyl)-choline (2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate). The final step involves the addition of trimethylamine to form 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with a quaternary ammonium group.
Aplicaciones Científicas De Investigación
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a fluorescent probe to study lipid metabolism and cell membrane dynamics. It has been used to investigate the role of lipids in various cellular processes, such as endocytosis, exocytosis, and lipid transport. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been used to study the effect of drugs and toxins on lipid metabolism and to monitor changes in lipid composition in different tissues and cells.
Propiedades
Número CAS |
114928-03-9 |
|---|---|
Nombre del producto |
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C52H104NO8P |
Peso molecular |
902.4 g/mol |
Nombre IUPAC |
2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3 |
Clave InChI |
VLVOBXXQNILUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
Sinónimos |
di-(8-n-butylstearoyl)phosphatidylcholine DSPC-8B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



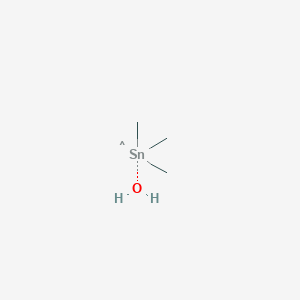
![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)
